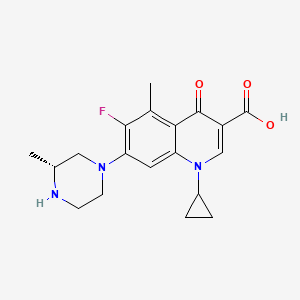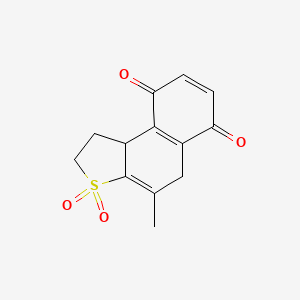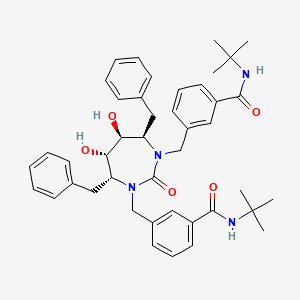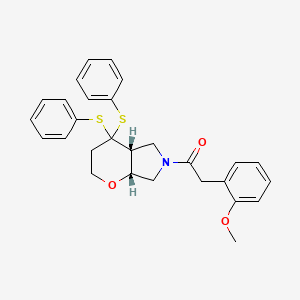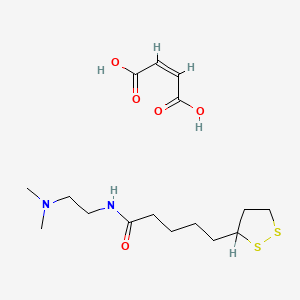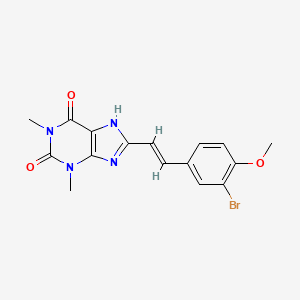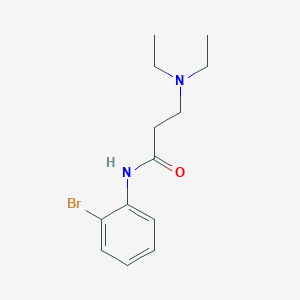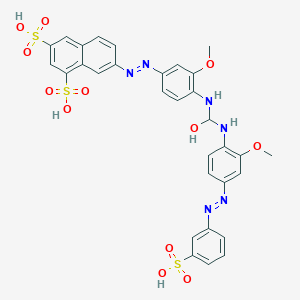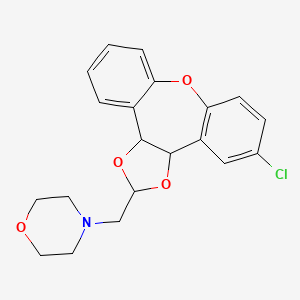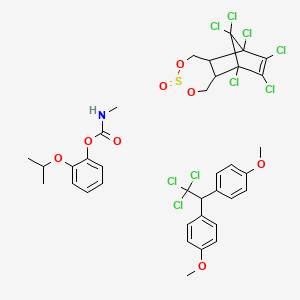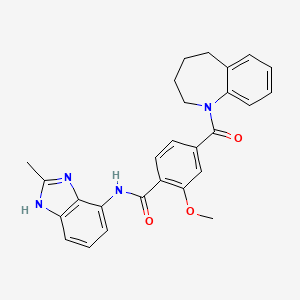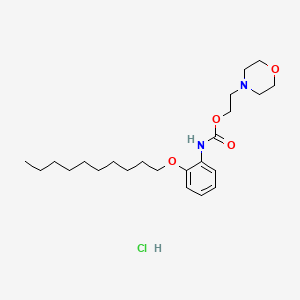
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound that belongs to the tetrazole family This compound is characterized by the presence of a tetrazole ring, an acetic acid moiety, and various substituents including a 3,4-dimethoxyphenyl group and a 4-methylphenylamino thioxomethyl hydrazide group
Méthodes De Préparation
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a reaction with bromoacetic acid.
Attachment of the 3,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction.
Formation of the Thioxomethyl Hydrazide Group: This involves the reaction of the intermediate compound with thiosemicarbazide and subsequent cyclization.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and tetrazole rings, using reagents like halides or amines.
Hydrolysis: The hydrazide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide include:
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide: This compound has a similar structure but with a chlorophenyl group instead of a methylphenyl group.
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((phenylamino)thioxomethyl)hydrazide: This compound lacks the methyl group on the phenyl ring.
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide: This compound has a nitrophenyl group instead of a methylphenyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
94771-96-7 |
|---|---|
Formule moléculaire |
C19H21N7O3S |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C19H21N7O3S/c1-12-4-7-14(8-5-12)20-19(30)23-21-17(27)11-26-24-18(22-25-26)13-6-9-15(28-2)16(10-13)29-3/h4-10H,11H2,1-3H3,(H,21,27)(H2,20,23,30) |
Clé InChI |
XBBJOBOMSRCYKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
